N-(3-cyano-5-ethyl-5-methyl-4,7-dihydro-5H-thieno[2,3-c]pyran-2-yl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-cyano-5-ethyl-5-methyl-4,7-dihydro-5H-thieno[2,3-c]pyran-2-yl)butanamide is a complex organic compound featuring a thieno[2,3-c]pyran core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-cyano-5-ethyl-5-methyl-4,7-dihydro-5H-thieno[2,3-c]pyran-2-yl)butanamide typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Thieno[2,3-c]pyran Core: This step involves the cyclization of a suitable precursor, such as a 2-mercaptoacetophenone derivative, with an appropriate dienophile under acidic or basic conditions.
Introduction of the Cyano Group: The cyano group can be introduced via nucleophilic substitution reactions using reagents like cyanogen bromide or through the Sandmeyer reaction.
Alkylation: The ethyl and methyl groups are introduced through alkylation reactions using alkyl halides in the presence of a strong base.
Amidation: The final step involves the formation of the butanamide moiety through the reaction of the cyano compound with butanoyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thieno ring, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can target the cyano group, converting it to an amine using reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the cyano group, to form various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, catalytic hydrogenation.
Substitution: Cyanogen bromide, alkyl halides, butanoyl chloride.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, N-(3-cyano-5-ethyl-5-methyl-4,7-dihydro-5H-thieno[2,3-c]pyran-2-yl)butanamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used to study the interactions of thieno[2,3-c]pyran derivatives with biological macromolecules. It may serve as a lead compound in the development of new drugs targeting specific enzymes or receptors.
Medicine
Medically, derivatives of this compound could be investigated for their potential therapeutic effects. The presence of the cyano and amide groups suggests possible activity as enzyme inhibitors or receptor modulators.
Industry
In industry, this compound could be used in the development of new materials with specific electronic or optical properties, given the conjugated nature of the thieno[2,3-c]pyran system.
Mechanism of Action
The mechanism by which N-(3-cyano-5-ethyl-5-methyl-4,7-dihydro-5H-thieno[2,3-c]pyran-2-yl)butanamide exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The cyano group can participate in hydrogen bonding or electrostatic interactions, while the thieno[2,3-c]pyran core can engage in π-π stacking interactions with aromatic residues in proteins.
Comparison with Similar Compounds
Similar Compounds
- N-(3-cyano-5-methyl-4,7-dihydro-5H-thieno[2,3-c]pyran-2-yl)acetamide
- N-(3-cyano-5-ethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-2-yl)propionamide
Uniqueness
N-(3-cyano-5-ethyl-5-methyl-4,7-dihydro-5H-thieno[2,3-c]pyran-2-yl)butanamide is unique due to the specific combination of substituents on the thieno[2,3-c]pyran core. The presence of both ethyl and methyl groups, along with the cyano and butanamide functionalities, provides a distinct set of chemical properties and potential biological activities that differentiate it from similar compounds.
This detailed overview highlights the significance of this compound in various scientific and industrial contexts
Properties
Molecular Formula |
C15H20N2O2S |
---|---|
Molecular Weight |
292.4 g/mol |
IUPAC Name |
N-(3-cyano-5-ethyl-5-methyl-4,7-dihydrothieno[2,3-c]pyran-2-yl)butanamide |
InChI |
InChI=1S/C15H20N2O2S/c1-4-6-13(18)17-14-11(8-16)10-7-15(3,5-2)19-9-12(10)20-14/h4-7,9H2,1-3H3,(H,17,18) |
InChI Key |
PVKJTHMUFZZBMC-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)NC1=C(C2=C(S1)COC(C2)(C)CC)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.